molecular formula C13H14N2 B2610517 3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-08-9

3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B2610517
CAS No.: 400077-08-9
M. Wt: 198.269
InChI Key: CSWMBSMCEJRGTC-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization to form the desired pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the aromatic ring or the pyrazole ring .

Scientific Research Applications

3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-1H-pyrazole
  • 3-(4-Methylphenyl)-2H-pyrazole
  • 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its tetrahydrocyclopenta[c]pyrazole structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that may not be possible with other pyrazole derivatives .

Properties

IUPAC Name

3-(4-methylphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-9-5-7-10(8-6-9)13-11-3-2-4-12(11)14-15-13/h5-8H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWMBSMCEJRGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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